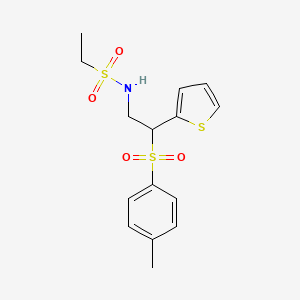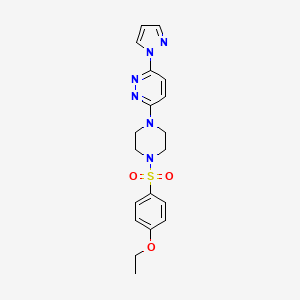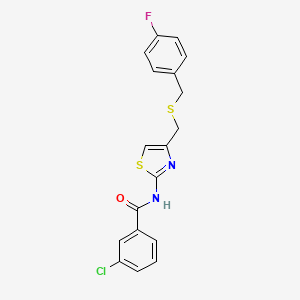![molecular formula C8H12O3 B2916772 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1447943-57-8](/img/structure/B2916772.png)
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 1447943-57-8 . It has a molecular weight of 156.18 .
Synthesis Analysis
The synthesis of 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid has been achieved under metal-free conditions . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities .Molecular Structure Analysis
The IUPAC name for this compound is 2-oxabicyclo[2.2.2]octane-1-carboxylic acid . The Inchi Code for this compound is 1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)5-11-8/h6H,1-5H2,(H,9,10) .Chemical Reactions Analysis
The key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process is mediated by an organic base .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Bioisostere for Phenyl Ring in Drug Discovery
2-Oxabicyclo[2.2.2]octane has been identified as a new bioisostere for the phenyl ring, which is a fundamental structural element in chemistry and pharmacology . This compound can replace the phenyl ring in drugs, leading to improved physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity. This makes it a valuable asset in the design and synthesis of new drugs with better pharmacokinetic profiles .
Enantioselective Synthesis
The compound plays a crucial role in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . These processes are vital for creating compounds with specific spatial configurations, which is essential for the biological activity of many pharmaceuticals. The ability to synthesize these structures under metal-free conditions is particularly advantageous for the development of environmentally friendly and sustainable chemical processes .
Natural Product Synthesis
Bicyclo[2.2.2]octane structures are found in a variety of natural products, including alkaloids and antibiotics . The synthesis of 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid derivatives enables researchers to explore new analogs of these natural compounds, potentially leading to the discovery of new drugs with unique therapeutic properties .
Ring-Opening Polymerization
This compound is also used in the ring-opening polymerization (ROP) of cyclic ketones to produce polyketones . These materials have a range of applications, including the development of biodegradable plastics, coatings, and adhesives. The systematic investigation of ROP using 2-Oxabicyclo[2.2.2]octane derivatives could lead to the creation of new polymeric materials with desirable properties .
Molecular Rotor Core Unit
The structure of 2-Oxabicyclo[2.2.2]octane is a core unit in the design of molecular rotors . These are molecules that can rotate around a single bond in response to external stimuli, and they have potential applications in nanotechnology and as components of molecular machines .
Antibacterial Activity
Derivatives of 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid have been shown to exhibit antibacterial activity . This is particularly significant in the context of increasing antibiotic resistance, as new compounds with antibacterial properties are urgently needed to combat resistant strains of bacteria .
Mechanism of Action
Target of Action
The primary targets of 2-Oxabicyclo[22It has been incorporated into the structure of drugs like imatinib and vorinostat . These drugs target specific proteins involved in cancer progression, suggesting that 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid may interact with similar targets.
Mode of Action
The exact mode of action of 2-Oxabicyclo[22It is known to be a bioisostere of the phenyl ring, which is a common structural element in many bioactive compounds . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound.
Biochemical Pathways
The specific biochemical pathways affected by 2-Oxabicyclo[22Given its incorporation into drugs like imatinib and vorinostat , it may influence pathways related to cancer progression and cell proliferation.
Pharmacokinetics
The pharmacokinetic properties of 2-Oxabicyclo[22When incorporated into the structure of imatinib, it led to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes suggest that 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 2-Oxabicyclo[22Its incorporation into vorinostat resulted in a new bioactive analog of the drug . This suggests that 2-Oxabicyclo[2.2.2]octane-1-carboxylic acid may have significant effects on cellular function and could potentially modulate the activity of bioactive compounds.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Oxabicyclo[22Its improved physicochemical properties suggest that it may be more stable and effective in various biological environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)5-11-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQGAEZTKFCGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[2.2.2]octane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2916694.png)

![3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916697.png)

![N-(3-chloro-4-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2916700.png)
![N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916701.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2916703.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate](/img/structure/B2916705.png)


